Ethyl 2,5-dibromopentanoate
Overview
Description
Ethyl 2,5-dibromopentanoate is a chemical compound with the molecular formula C7H12Br2O2 . It is used in various chemical reactions and has several physical and chemical properties that make it an important compound in the field of chemistry .
Physical And Chemical Properties Analysis
Ethyl 2,5-dibromopentanoate has a density of 1.7±0.1 g/cm^3, a boiling point of 266.8±25.0 °C at 760 mmHg, and a flash point of 115.1±23.2 °C . It has a molar refractivity of 51.7±0.3 cm^3, a polar surface area of 26 Å^2, and a molar volume of 174.3±3.0 cm^3 .
Scientific Research Applications
Aziridination Reactions
Ethyl 2,5-dibromopentanoate demonstrates utility in the synthesis of aziridines, a class of organic compounds containing a three-membered ring. It reacts with primary amines in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of conjugated aziridines. This process shows compatibility with nucleoside-derived amines, indicating a broad scope of applications in organic synthesis (Weller & Rajski, 2004).
Organoleptic Impact in Wine
Research on related ethyl esters, such as ethyl 2-hydroxy-4-methylpentanoate, has revealed their significant roles in the organoleptic properties of wine. These compounds contribute to the fruity aroma of wine, with different enantiomers presenting varying levels in red and white wines. Sensory analysis demonstrates their contribution to the perception of fruity aromas, suggesting that similar esters might play a role in the flavor and aroma profiles of various food and beverage products (Lytra et al., 2012).
Biofuels and Combustion Chemistry
Ethyl pentanoate, chemically related to ethyl 2,5-dibromopentanoate, is studied as a potential surrogate for biodiesel fuels. Research on its combustion chemistry is crucial for developing high-performance and environmentally friendly combustion devices. A detailed chemical kinetic mechanism for the combustion of ethyl pentanoate provides insights into the combustion process of ethyl ester-based biofuels (Dmitriev et al., 2021).
Chemical Synthesis and Pharmaceuticals
Ethyl 2,5-dibromopentanoate and its derivatives play roles in the synthesis of various chemical compounds. For instance, it is used in the synthesis of intermediates like ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, a medication used to prevent kidney damage caused by certain antibiotics (Xin-zhi, 2006).
Contributions to Insect Pheromones
In entomological research, compounds similar to ethyl 2,5-dibromopentanoate, like 3-ethyl-4-methylpentanol, have been identified as components of the sex pheromone in certain ant species. This research aids in understanding chemical communication and mating behaviors in insects, potentially contributing to pest control strategies (Castracani et al., 2008).
Safety and Hazards
While specific safety and hazard information for Ethyl 2,5-dibromopentanoate is not available in the sources retrieved, general safety measures for handling chemical compounds should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
properties
IUPAC Name |
ethyl 2,5-dibromopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJLPXIWIIDKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452292 | |
Record name | Ethyl 2,5-dibromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dibromopentanoate | |
CAS RN |
29823-16-3 | |
Record name | Ethyl 2,5-dibromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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